molecular formula C14H19BO4 B1591971 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid CAS No. 269409-74-7

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No. B1591971
M. Wt: 262.11 g/mol
InChI Key: YEGJMUXHTVEBND-UHFFFAOYSA-N
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Description

“3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid” is a chemical compound with the molecular formula C14H19BO4 . It is often used in the preparation of pharmaceuticals and chemical intermediates .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field: Organic Chemistry
    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method: This process typically involves the use of a palladium catalyst .
    • Results: The result of this reaction is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field: Organic Chemistry
    • Application: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method: This process typically involves the use of transition metal catalysts .
    • Results: The specific results or outcomes can vary depending on the specific reactants and conditions used .
  • Synthesis of Conjugated Copolymers

    • Field: Polymer Chemistry
    • Application: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating conjugated copolymers .
    • Method: The specific methods of application or experimental procedures can vary depending on the specific reactants and conditions used .
    • Results: The specific results or outcomes can vary depending on the specific reactants and conditions used .
  • Synthesis of Novel Copolymers

    • Field: Polymer Chemistry
    • Application: 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
    • Method: The specific methods of application or experimental procedures can vary depending on the specific reactants and conditions used .
    • Results: The specific results or outcomes can vary depending on the specific reactants and conditions used .
  • Borylation of Arenes

    • Field: Organic Chemistry
    • Application: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
    • Method: This process typically involves the use of a palladium catalyst .
    • Results: The result of this reaction is the formation of aryl boronates .
  • Synthesis of Dibenzosilole

    • Field: Polymer Chemistry
    • Application: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used in the synthesis of intermediates for generating dibenzosilole .
    • Method: The specific methods of application or experimental procedures can vary depending on the specific reactants and conditions used .
    • Results: The specific results or outcomes can vary depending on the specific reactants and conditions used .
  • Borylation of Arenes

    • Field: Organic Chemistry
    • Application: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes .
    • Method: This process typically involves the use of a palladium catalyst .
    • Results: The result of this reaction is the formation of aryl boronates .
  • Preparation of Fluorenylborolane

    • Field: Organic Chemistry
    • Application: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used to prepare fluorenylborolane .
    • Method: The specific methods of application or experimental procedures can vary depending on the specific reactants and conditions used .
    • Results: The specific results or outcomes can vary depending on the specific reactants and conditions used .

Safety And Hazards

This compound may pose certain hazards. It has been associated with hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-9-8-10(12(16)17)6-7-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGJMUXHTVEBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30620174
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

CAS RN

269409-74-7
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30620174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Citations

For This Compound
5
Citations
K Kraljić, D Jelić, D Žiher, A Cvrtila, S Dragojević… - Molecules, 2019 - mdpi.com
Autotaxin (ATX) is an extracellular enzyme that hydrolyses lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), which has a role in the mediation of inflammation, fibrosis and …
Number of citations: 18 www.mdpi.com
W Lumeras, F Caturla, L Vidal, C Esteve… - Journal of medicinal …, 2009 - ACS Publications
A novel series of aminopyridine N-oxides were designed, synthesized, and tested for their ability to inhibit p38α MAP kinase. Some of these compounds showed a significant reduction …
Number of citations: 35 pubs.acs.org
CV Credille, CN Morrison, RW Stokes… - Journal of medicinal …, 2019 - ACS Publications
Significant efforts have been reported on the development of influenza antivirals including inhibitors of the RNA-dependent RNA polymerase PA N-terminal (PA N ) endonuclease. …
Number of citations: 31 pubs.acs.org
D Matsuda, Y Kobashi, A Mikami, M Kawamura… - Bioorganic & Medicinal …, 2017 - Elsevier
We previously reported a novel series of 1H-pyrazolo[3,4-c]pyridine derivatives and the identification of compound 4b as a highly potent GPR119 agonist. However, the advancement of …
Number of citations: 16 www.sciencedirect.com
松田大輔 - (No Title), 2019 - core.ac.uk
糖尿病について糖尿病は血糖抑制ホルモンであるインスリンの作用が不足することにより慢性的な高血糖状態が続く疾患である. 糖尿病は 1 型, 2 型, その他 (遺伝子異常等), 妊娠糖尿病の 4 つの病…
Number of citations: 5 core.ac.uk

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